6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
4-BROMO-3-NITROBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated nitrobenzaldehyde moiety and a triazine ring substituted with chloro, methyl, and diethylamino groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3-NITROBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of 4-bromo-3-nitrobenzaldehyde. This intermediate can be synthesized through the bromination of 3-nitrobenzaldehyde using bromine in the presence of a suitable catalyst .
The next step involves the formation of the hydrazone derivative. This is achieved by reacting 4-bromo-3-nitrobenzaldehyde with 1-[4-(3-chloro-4-methylanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazine under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a mild acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-3-NITROBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can lead to various substituted derivatives.
Scientific Research Applications
4-BROMO-3-NITROBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-3-NITROBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its broad spectrum of activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
3-Chloro-4-methylaniline: Another precursor used in the synthesis.
1,3,5-Triazine derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
The uniqueness of 4-BROMO-3-NITROBENZALDEHYDE 1-[4-(3-CHLORO-4-METHYLANILINO)-6-(DIETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and industrial uses .
Properties
Molecular Formula |
C21H22BrClN8O2 |
---|---|
Molecular Weight |
533.8 g/mol |
IUPAC Name |
4-N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H22BrClN8O2/c1-4-30(5-2)21-27-19(25-15-8-6-13(3)17(23)11-15)26-20(28-21)29-24-12-14-7-9-16(22)18(10-14)31(32)33/h6-12H,4-5H2,1-3H3,(H2,25,26,27,28,29)/b24-12+ |
InChI Key |
ICIRALVCQRLFCQ-WYMPLXKRSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC(=C(C=C2)Br)[N+](=O)[O-])NC3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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